1-Isopropylguanidine

Vue d'ensemble

Description

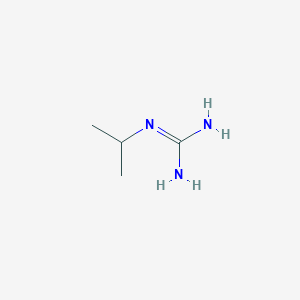

1-Isopropylguanidine is an organic compound belonging to the class of guanidines. It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the guanidine moiety. This compound is known for its basicity and ability to form hydrogen bonds, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isopropylguanidine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanamide, followed by hydrolysis to yield the desired guanidine compound. Another method includes the guanylation of isopropylamine using carbodiimides or thiourea derivatives as guanidylating agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic guanylation of isopropylamine with carbodiimides under controlled conditions. This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isopropylguanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve halogenated compounds as reagents.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted guanidines depending on the nucleophile used.

Applications De Recherche Scientifique

1-Isopropylguanidine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-isopropylguanidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit nitric oxide synthase, affecting nitric oxide production in biological systems .

Comparaison Avec Des Composés Similaires

1-Cyano-3-isopropylguanidine: This compound is structurally similar but contains a cyano group instead of a hydrogen atom on the guanidine moiety.

N-Hydroxy-N’-isopropylguanidine: This compound has a hydroxyl group attached to the nitrogen atom of the guanidine moiety.

Uniqueness: 1-Isopropylguanidine is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. Its basicity and ability to form hydrogen bonds make it a valuable compound in various applications, distinguishing it from other guanidines .

Activité Biologique

1-Isopropylguanidine (IPG) is a compound belonging to the guanidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₄H₁₁N₃

- Molecular Weight : 101.16 g/mol

The presence of the isopropyl group enhances its lipophilicity, which may contribute to its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Studies have shown that guanidine derivatives can inhibit various enzymes, including those involved in cancer cell proliferation. For instance, certain guanidine analogs have demonstrated cytotoxic effects against cancer cell lines by interfering with metabolic pathways essential for cell survival .

- Modulation of Receptor Activity : Guanidine compounds have been identified as antagonists at muscarinic receptors, which play a role in neurotransmission and other physiological processes . This modulation can impact various central nervous system functions.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Research indicates that guanidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported that certain guanidine derivatives showed over four times the cytotoxicity compared to their lead compounds against Mycobacterium tuberculosis . The mechanism behind this activity may involve the disruption of cellular processes critical for tumor growth.

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of this compound. It has been shown to possess activity against specific bacterial strains, suggesting its utility in treating infections caused by resistant pathogens. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its antimicrobial efficacy .

Case Study: Guanidine Utilization in Microorganisms

A notable case study examined the growth of Nitrospira inopinata, a complete ammonia oxidizer, on guanidine as a sole carbon source. The study demonstrated that this microorganism could effectively degrade guanidine, producing nitrite and nitrate as metabolic byproducts. This finding highlights the potential ecological role of guanidine in nitrogen cycling and emphasizes the biochemical versatility of microorganisms in utilizing such compounds .

Clinical Implications

In clinical settings, this compound and related compounds have been studied for their potential use in treating conditions such as chronic myelogenous leukemia and other cancers where traditional therapies may fail. The structural modifications in guanidines have led to the development of novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-propan-2-ylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-3(2)7-4(5)6/h3H,1-2H3,(H4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKTDVGUQCDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.